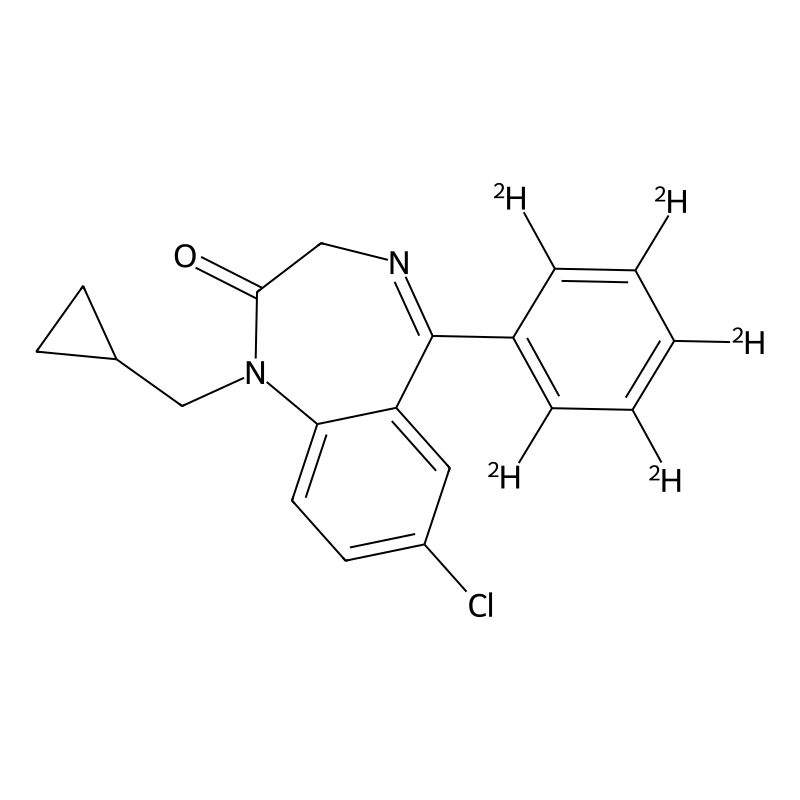

Prazepam-D5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Prazepam deuterated internal standard properties

Chemical and Analytical Profile of Prazepam

The table below summarizes the core chemical identity and key properties of Prazepam as established in the scientific and commercial literature.

| Property | Description |

|---|---|

| Generic Name | Prazepam [1] |

| IUPAC Name | 7-chloro-1-(cyclopropylmethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] [2] |

| CAS Number | 2955-38-6 [1] [2] [3] |

| Molecular Formula | C₁₉H₁₇ClN₂O [4] [1] [3] |

| Average Molecular Weight | 324.81 g·mol⁻¹ [4] [1] [3] |

| Mechanism of Action | Positive allosteric modulator of the GABAA receptor [1] |

| Metabolism | Hepatic (prodrug for desmethyldiazepam) [4] [1] |

| Elimination Half-Life | 36 - 200 hours [4] [1] |

| Log P | 3.73 [1] [3] |

| Status | Not approved in the U.S.; regulated as a controlled substance in several countries [1] [2] |

Analytical Methods and Context for Deuterated Standards

While a deuterated prazepam standard is not mentioned, the search results provide context on its analysis and the use of deuterated standards for other drugs.

- HPLC Analysis: One method for analyzing Prazepam uses a Newcrom R1 reverse-phase HPLC column. The mobile phase is a mixture of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatibility) [3]. This indicates that reverse-phase chromatography is suitable for this compound.

- General Workflow with Deuterated Standards: A validated LC-MS/MS method for immunosuppressant drugs demonstrates the standard approach for using deuterated internal standards [5]. The general workflow, which can be analogous for developing a method for benzodiazepines like Prazepam, is outlined below.

A Path Forward for Your Research

The absence of a commercially listed deuterated prazepam standard in the searched repositories suggests you may need to explore alternative paths.

- Specialized Chemical Suppliers: Consider contacting manufacturers that specialize in deuterated compounds or rare chemicals, such as Toronto Research Chemicals (TRC) or C/D/N Isotopes, which are not mentioned in the current results.

- Custom Synthesis: The synthesis of carbon-14 labeled prazepam has been documented [6]. This demonstrates the feasibility of isotopic labeling for this molecule, and custom synthesis of a deuterated analog could be a viable, though potentially costly, option.

- Alternative Analytical Strategies: If a deuterated standard is unavailable, you could investigate using a structurally similar deuterated benzodiazepine as a surrogate internal standard, though this requires careful method validation [5].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online Prazepam [go.drugbank.com]

- 2. EP Reference Standard CAS 2955-38-6 Sigma Aldrich Prazepam [sigmaaldrich.com]

- 3. | SIELC Technologies Prazepam [sielc.com]

- 4. - Wikipedia Prazepam [en.wikipedia.org]

- 5. Validation of an LC- MS / MS method to determine five... [bmcclinpharma.biomedcentral.com]

- 6. [ Synthesis of 14C-labelled prazepam (author's transl)] [pubmed.ncbi.nlm.nih.gov]

what is Prazepam-D5 used for in research

Core Research Application

As a certified reference material, Prazepam-D5's primary function is to serve as an internal standard in mass spectrometry-based drug testing assays [1]. The following table summarizes its key characteristics:

| Feature | Description |

|---|---|

| Primary Role | Internal Standard for quantitative analysis [1] |

| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) [1] |

| Application Context | Clinical toxicology, urine drug testing, and forensic analysis [1] |

| Available Concentration | 100 µg/mL in methanol [2] |

| Physical Form | Solution, supplied in 1 mL ampules [1] [2] |

The Role of Deuterated Internal Standards

Deuterated internal standards like this compound are crucial for achieving highly accurate and reliable quantitative measurements. The experimental workflow and its underlying principles are as follows:

In this workflow, this compound corrects for variations and losses during sample preparation and analysis, enabling precise measurement of the target analyte.

Key Experimental Protocol

For use as an internal standard in a quantitative LC-MS/MS method for urine drug testing, the detailed methodology would include these critical steps [1]:

- Sample Preparation: A precise and known volume of the this compound working solution is added to a defined volume of the clinical sample (e.g., urine or plasma) at the very beginning of the workflow.

- Processing: The sample undergoes processing steps such as protein precipitation or solid-phase extraction.

- Instrumental Analysis:

- Chromatography: The processed sample is injected into an LC or GC system to separate Prazepam from other components in the sample.

- Mass Spectrometry: The mass spectrometer is set to monitor specific, pre-determined ion pairs for Prazepam and this compound. This compound, being chemically identical but 5 atomic mass units heavier, produces a distinct mass signal that does not interfere with the natural analyte.

- Quantification: The concentration of Prazepam in the original sample is calculated based on the ratio of the peak area (or height) of Prazepam to the peak area of this compound, referenced against a calibration curve.

Chemical and Handling Specifications

The table below provides specific data for this compound:

| Property | Specification |

|---|---|

| Molecular Formula | C₁₉H₁₂ClD₅N₂O [2] |

| Molecular Weight | 329.83 g/mol [2] |

| CAS Number | 152477-89-9 [2] |

| Solution Concentration | 100 µg/mL in methanol [2] |

| Storage Temperature | -20°C [2] |

| Flash Point | 9°C (due to methanol solvent) [2] |

Summary

This compound is an essential tool in laboratories for the accurate quantification of Prazepam. Its value lies in its use as a stable isotope-labeled internal standard that corrects for analytical variability, thereby ensuring the reliability of data in clinical and forensic testing.

References

prazepam D5 synthesis deuterated precursors

Prazepam-D5 Technical Summary

The table below summarizes key technical data for this compound, a deuterated analog used primarily as an internal standard in analytical chemistry.

| Property | Description |

|---|---|

| IUPAC Name | 7-chloro-1-(cyclopropylmethyl)-5-(phenyl-d5)-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] |

| Chemical Formula | C₁₉H₁₂ClD₅N₂O [2] [1] [3] |

| Molecular Weight | 329.83 g/mol [1] [3] |

| CAS Number | 152477-89-9 [2] [1] [3] |

| Primary Application | Internal standard for LC/MS or GC/MS analysis of Prazepam in urine, serum, and plasma [2] |

| Solution Form | 100 μg/mL in methanol [2] |

| Storage | -20°C [2] |

Synthesis of Prazepam and its Deuterated Analog

While a specific synthesis protocol for This compound is not detailed in the search results, its structure indicates that deuterium is incorporated into the phenyl ring at the 5-position of the benzodiazepine structure [1] [3].

The synthesis of the non-deuterated Prazepam provides context for its chemical origin. The following diagram illustrates a common synthetic pathway, which likely shares precursors and steps with the deuterated version.

Synthesis pathway of Prazepam, based on a published route [4].

Applications and Rationale for Deuterated Standards

Deuterated compounds like this compound are crucial in advanced analytical techniques for several reasons [5]:

- Internal Standard: Added to samples before analysis to correct for losses during sample preparation and instrument variability.

- Metabolic Tracing: Used to study how drugs are absorbed, distributed, metabolized, and excreted (DMPK studies).

- Deuterium Isotope Effect: Replacing hydrogen with deuterium can slow down the metabolic breakdown of a drug, potentially improving its half-life.

References

- 1. - PRAZEPAM | 152477-89-9 D 5 [chemicalbook.com]

- 2. - Prazepam 100ug/mL methanol, ampule 1mL, certified reference... d 5 [sigmaaldrich.com]

- 3. Analytical Standard Solutions [a-2-s.com]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 5. Compounds Deuterated [simsonpharma.com]

Prazepam-D5 LC-MS/MS internal standard protocol

Prazepam-D5 Properties and Handling

The table below summarizes the key information for the this compound internal standard. The data is consistent across chemical databases and commercial catalogs [1] [2] [3].

| Property | Specification |

|---|---|

| CAS Number | 152477-89-9 [1] [3] |

| Molecular Formula | C₁₉H₁₂ClD₅N₂O [1] [3] |

| Molecular Weight | 329.83 g/mol [1] |

| Available Concentration | 100 μg/mL in methanol [1] [2] |

| Solution Features | Certified Reference Material; suitable for GC & LC [2] |

| Primary Application | Quantitation of prazepam in urine, serum, or plasma by LC-MS/MS or GC-MS for clinical toxicology and forensic analysis [2] |

| Storage | -20°C [1] [2] |

| Safety | Flammable liquid; toxic if inhaled, swallowed, or in contact with skin [1] [2] |

LC-MS/MS Methodology and Internal Standard Best Practices

Since a direct protocol for this compound is not available, you can develop one based on best practices for using stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS. This compound is an ideal SIL-IS for quantifying the native prazepam because its deuterated form ensures nearly identical chemical and chromatographic behavior [4] [5].

The following workflow outlines the key stages for developing and executing your LC-MS/MS method using this compound.

Sample Preparation

- Early Introduction: Add a fixed, known amount of this compound solution to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process. This allows it to correct for losses during subsequent steps [4].

- Extraction Technique: Use liquid-liquid extraction (LLE). Spiked human plasma can be mixed with a buffer and an organic solvent like ethyl acetate, followed by vortexing, centrifugation, and evaporation of the organic layer. The residue is then reconstituted in the LC mobile phase [6] [7].

Chromatographic Separation

- Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm or 100 x 2.0 mm, with ~3 µm particles) is a suitable starting point [6] [7].

- Mobile Phase & Elution: A binary gradient system is recommended for fast separation. A common combination is 0.1% formic acid in water (mobile phase A) and acetonitrile (mobile phase B) [6]. The method should achieve baseline separation of prazepam from other matrix components within a short run time (e.g., 5-10 minutes).

- Critical Check: The method must be optimized to ensure that this compound co-elutes with the native prazepam, as this is crucial for accurate correction of ion suppression/enhancement effects [4].

Mass Spectrometric Detection

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is appropriate for benzodiazepines like prazepam [7].

- Detection Mode: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. You will need to optimize the MS parameters to identify the precursor and product ions for both native prazepam and this compound.

- Cross-talk Check: Because this compound is chemically nearly identical, you must rigorously check for and eliminate any signal cross-talk between the MRM channels of the analyte and its internal standard [4].

Method Validation Parameters

Once your method is developed, its reliability must be demonstrated through validation. The table below outlines the key parameters to evaluate, following regulatory guidelines [6] [4].

| Validation Parameter | Assessment Criteria & Target Values |

|---|---|

| Linearity & Calibration Curve | Analyze calibrators across the expected concentration range. The coefficient of determination (r²) should be >0.99 [7]. |

| Precision | Intra-day and inter-day precision (expressed as % Relative Standard Deviation, %RSD) should typically be <15% (or <20% at the Lower Limit of Quantification) [6]. |

| Accuracy | Intra-day and inter-day accuracy (expressed as % Relative Error) should typically be <15% (or <20% at the LLOQ) [6]. |

| Recovery | Compare analyte response from extracted samples to unextracted standards. Consistent, high recovery (>90%) indicates efficient sample prep [6]. |

| Lower Limit of Quantification (LLOQ) | The lowest calibrator that can be measured with acceptable precision and accuracy (e.g., <20% deviation). Signal-to-noise ratio is often ≥10 [7]. |

Key Considerations for Protocol Implementation

- Concentration Optimization: The concentration of the spiked this compound should be carefully chosen. A practical target is to have its signal response be around 30-60% of the analyte signal at the upper limit of quantification (ULOQ) to balance signal-to-noise and avoid detector saturation [4].

- Documentation: Maintain thorough records of the internal standard's qualification, including certificates of analysis, cross-talk test results, and stability data. During routine runs, consistently monitor the IS response in all samples to identify any issues with sample preparation or instrument performance [4].

References

- 1. - PRAZEPAM | 152477-89-9 D 5 [chemicalbook.com]

- 2. - Prazepam 100ug/mL methanol, ampule 1mL, certified reference... d 5 [sigmaaldrich.com]

- 3. - prazepam | CAS#:152477-89-9 | Chemsrc d 5 [chemsrc.com]

- 4. Best Practices – Effective Laws Internal Standard Selection [effectivelaws.com]

- 5. Criteria in Pharma Labs – Green Record Internal Standard Selection [greenrecord.co.uk]

- 6. - LC / MS and validation for clinical... MS method development [pureportal.strath.ac.uk]

- 7. and validation of an Development - LC / MS for... MS method [pmc.ncbi.nlm.nih.gov]

Introduction to Prazepam and Analytical Context

References

- 1. - Wikipedia Prazepam [en.wikipedia.org]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online Prazepam [go.drugbank.com]

- 3. sciencedirect.com/topics/neuroscience/ prazepam [sciencedirect.com]

- 4. - PRAZEPAM | 152477-89-9 D 5 [chemicalbook.com]

- 5. analysis of 28 designer benzodiazepines by liquid... Urine [pmc.ncbi.nlm.nih.gov]

- 6. BNZU - Overview: Benzodiazepines Confirmation, Random, Urine [mayocliniclabs.com]

Comprehensive Application Notes and Protocols for Prazepam-D5 GC/MS Analysis in Clinical Toxicology

Introduction to Prazepam Pharmacology and Analytical Significance

Prazepam is a benzodiazepine derivative possessing anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties, primarily used for the short-term treatment of anxiety disorders. As a prodrug, prazepam undergoes extensive hepatic metabolism to form the active metabolites desmethyldiazepam (nordiazepam) and oxazepam, which are responsible for its therapeutic effects [1]. The elimination half-life of prazepam ranges from 36 to 200 hours, contributing to its prolonged duration of action and potential for accumulation with repeated dosing [1] [2]. This extended half-life presents both clinical implications for patient management and analytical challenges for accurate quantification in biological matrices.

The analysis of benzodiazepines in biological samples represents a critical component of clinical toxicology, therapeutic drug monitoring, and forensic investigations. Prazepam-D5, a deuterated internal standard, has become an indispensable tool in modern analytical methodologies for ensuring accurate quantification of prazepam and its metabolites. This stable isotope-labeled analog possesses identical chemical properties to the native compound while exhibiting distinct mass spectral characteristics, enabling precise correction for analyte losses during sample preparation and ionization variations during mass spectrometric analysis [3]. The implementation of isotope dilution techniques with this compound significantly enhances the reliability, precision, and accuracy of quantitative results, establishing it as a critical component in regulated bioanalysis.

Chemical Properties and Reference Standards

Physicochemical Characteristics of Prazepam and this compound

Prazepam is chemically defined as 7-chloro-1-(cyclopropylmethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one with the molecular formula C₁₉H₁₇ClN₂O and a molecular weight of 324.81 g·mol⁻¹ [1] [4]. The compound typically presents as a creamy white to pale-yellow powder with a melting point of 145-146°C and demonstrates practical insolubility in water while being soluble in organic solvents such as chloroform, ethanol, and methanol [1] [5]. The logP value of 3.73 indicates high lipophilicity, which correlates with its tissue distribution and protein binding characteristics [2].

This compound is a deuterated analog where five hydrogen atoms on the phenyl ring at position 5 have been replaced with deuterium atoms, resulting in the molecular formula C₁₉H₁₂ClD₅N₂O and a molecular weight of 329.83 g·mol⁻¹ [6] [7]. This strategic deuterium incorporation creates a mass shift of 5 Da while maintaining nearly identical chromatographic behavior and extraction efficiency as the native compound. Certified reference materials of this compound are typically available as 100 μg/mL solutions in methanol and require storage at -20°C to maintain stability [3] [6]. These solutions are characterized for use in both gas chromatography (GC) and liquid chromatography (LC) applications, making them suitable for a wide range of analytical methodologies [3].

Table 1: Physicochemical Properties of Prazepam and this compound

| Property | Prazepam | This compound |

|---|---|---|

| CAS Number | 2955-38-6 [4] | 152477-89-9 [6] |

| Molecular Formula | C₁₉H₁₇ClN₂O [1] | C₁₉H₁₂ClD₅N₂O [6] |

| Molecular Weight | 324.81 g·mol⁻¹ [1] | 329.83 g·mol⁻¹ [6] |

| Physical Form | Creamy white to pale-yellow powder [5] | Solution in methanol [3] |

| Storage Conditions | Room temperature (solid) | -20°C (solution) [3] |

| Solubility | Soluble in chloroform, ethanol, methanol [5] | Soluble in DMSO, ethyl acetate (slight) [6] |

Spectral Properties and Mass Spectral Characteristics

Prazepam exhibits characteristic mass spectral fragmentation patterns under electron ionization (EI) conditions common in GC/MS analysis. The molecular ion peak for prazepam appears at m/z 324, with characteristic fragment ions at m/z 271 (loss of cyclopropylmethyl group), m/z 242 (further loss of CHO), and m/z 140 (diazepam common fragment) [8]. The base peak typically appears at m/z 271, corresponding to the loss of the cyclopropylmethyl radical from the molecular ion [4]. These fragmentation patterns provide valuable structural information and enable the development of selective multiple reaction monitoring (MRM) transitions for highly sensitive detection.

For This compound, the deuterium substitution results in analogous fragment ions with a consistent +5 Da mass shift, with the molecular ion at m/z 329 and the base peak typically at m/z 276 [3]. This predictable mass difference allows for unambiguous differentiation between the analyte and internal standard while maintaining nearly identical retention times and extraction characteristics. The high purity certified reference materials (100 μg/mL in methanol) are characterized for use in clinical testing applications, particularly for LC/MS or GC/MS quantification in urine, serum, or plasma [3].

Table 2: Spectral Properties and Reference Standard Information

| Parameter | Specifications |

|---|---|

| Primary Application | Internal standard for prazepam quantitation in urine, serum, or plasma by LC/MS or GC/MS [3] |

| Certified Concentration | 100 μg/mL in methanol [3] |

| Quality Assurance | Certified Reference Material [3] |

| Recommended Storage | -20°C [3] |

| Flash Point | 9.7°C (closed cup) [3] |

| Hazard Classification | Flammable liquid, acute toxicity (oral, dermal, inhalation) [3] |

Experimental Protocols for Sample Preparation and Analysis

Sample Preparation Protocol: Solid-Phase Extraction

Solid-phase extraction (SPE) provides effective sample clean-up and pre-concentration for prazepam and its metabolites from biological matrices. The following protocol has been optimized for human plasma samples:

Step 1: Internal Standard Addition: Transfer 1 mL of plasma sample to a clean glass tube. Add 50 μL of this compound working solution (1 μg/mL in methanol) to achieve a final concentration of 50 ng/mL. Vortex mix for 30 seconds to ensure thorough incorporation of the internal standard [9].

Step 2: SPE Cartridge Preparation: Use Oasis HLB cartridges (60 mg, 3 cc) or equivalent reversed-phase sorbents. Condition the cartridge sequentially with 2 mL of methanol and 2 mL of deionized water at a flow rate of approximately 1 mL/min. Do not allow the sorbent to dry completely before sample application [9].

Step 3: Sample Loading and Washing: Apply the plasma sample to the conditioned cartridge at a flow rate of 0.5-1 mL/min. Wash the cartridge with 2 mL of deionized water followed by 2 mL of 5% methanol in water. These steps remove water-soluble impurities and polar matrix components while retaining the analytes of interest [9].

Step 4: Elution and Concentration: Elute prazepam and its metabolites with 2 mL of ethyl acetate:methanol (90:10, v/v) into a clean collection tube. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase (acetonitrile:10 mM ammonium acetate, 60:40, v/v) by vortex mixing for 60 seconds [9].

This SPE protocol typically achieves recovery efficiencies exceeding 85% for prazepam, nordiazepam, and oxazepam while effectively removing phospholipids and other matrix interferents that can cause ionization suppression in mass spectrometric detection [9].

LC/ESI-MS Analysis Method

Liquid chromatography coupled to electrospray ionization mass spectrometry (LC/ESI-MS) provides robust separation and sensitive detection of prazepam and its metabolites. The following method has been validated for human plasma analysis [9]:

Chromatographic Conditions: Utilize a reversed-phase XTerra MS C₁₈ analytical column (150 × 3.0 mm i.d., 5 μm particle size) maintained at 25°C. Employ isocratic elution with a mobile phase consisting of acetonitrile and 10 mM ammonium acetate (60:40, v/v) at a flow rate of 0.3 mL/min. The injection volume should be set at 10 μL for optimal sensitivity and peak shape [9].

Mass Spectrometric Parameters: Operate the single-quadrupole mass spectrometer with an electrospray ionization (ESI) interface in positive ion mode. Set the source temperature to 120°C with a desolvation temperature of 350°C. Use a nitrogen desolvation gas flow of 600 L/h. Employ selected ion monitoring (SIM) at m/z 325 for prazepam, m/z 271 for nordiazepam, m/z 287 for oxazepam, and m/z 330 for this compound internal standard [9].

Analytical Performance: This method demonstrates linearity over a concentration range of 5.0-1000 ng/mL for all analytes with a limit of quantitation (LOQ) of 5 ng/mL. The intra-assay precision (CV) is ≤9.1%, inter-assay precision is ≤6.0%, and accuracy (relative error) is <4.6% across quality control levels [9].

GC/EI-MS Analysis Method

Gas chromatography with electron ionization mass spectrometry (GC/EI-MS) provides complementary confirmation of prazepam and metabolite identity through characteristic fragmentation patterns:

Sample Derivatization: For enhanced chromatographic performance of hydroxylated metabolites like oxazepam, derivatization is recommended. After extraction and evaporation, reconstitute the dry residue in 50 μL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes. Cool to room temperature and inject 1-2 μL into the GC/MS system [8].

Chromatographic Conditions: Use a capillary GC column (30 m × 0.25 mm i.d., 0.25 μm film thickness) with stationary phase such as DB-5MS or equivalent. Employ helium as the carrier gas at a constant flow rate of 1.0 mL/min. Implement a temperature program: initial temperature 100°C (hold 1 min), ramp to 280°C at 25°C/min, then to 300°C at 10°C/min (hold 5 min) [8].

Mass Spectrometric Parameters: Operate the electron ionization source at 70 eV with source temperature maintained at 230°C. Utilize selected ion monitoring (SIM) for highest sensitivity with the following characteristic ions: prazepam (m/z 324, 271, 242), nordiazepam (m/z 270, 242, 140), oxazepam-TMS (m/z 429, 343, 271), and this compound (m/z 329, 276, 247) [8].

The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:

Method Validation and Analytical Performance

Rigorous method validation is essential to ensure the reliability, accuracy, and precision of analytical methods for prazepam quantification in clinical toxicology. The following validation parameters have been established for the LC/ESI-MS method with this compound as the internal standard [9]:

Linearity and Calibration: The method demonstrates excellent linearity over the concentration range of 5.0-1000 ng/mL for prazepam, nordiazepam, and oxazepam. Calibration curves are constructed using least-squares linear regression with 1/x² weighting, yielding correlation coefficients (r²) typically >0.998. The use of this compound as internal standard effectively corrects for variations in extraction efficiency and ionization response [9].

Precision and Accuracy: The intra-assay precision (CV) ranges from 3.2% to 9.1% across four quality control levels (5, 10, 300, and 1000 ng/mL), while inter-assay precision is ≤6.0% for all analytes. The accuracy, expressed as relative error (RE), remains within ±4.6% of nominal concentrations, well within acceptable limits for bioanalytical method validation [9].

Specificity and Selectivity: The method exhibits excellent specificity with no significant interference from endogenous plasma components at the retention times of prazepam, nordiazepam, oxazepam, or the internal standard. The combination of chromatographic retention time and mass spectral detection provides confident compound identification [9].

Table 3: Method Validation Parameters for Prazepam and Metabolites in Human Plasma

| Validation Parameter | Prazepam | Nordiazepam | Oxazepam |

|---|---|---|---|

| Linear Range (ng/mL) | 5.0-1000 | 5.0-1000 | 5.0-1000 [9] |

| Limit of Quantification (ng/mL) | 5.0 | 5.0 | 5.0 [9] |

| Intra-assay Precision (CV%) | ≤9.1 | ≤8.7 | ≤7.9 [9] |

| Inter-assay Precision (CV%) | ≤6.0 | ≤5.8 | ≤5.5 [9] |

| Accuracy (Relative Error %) | <4.6 | <4.2 | <3.9 [9] |

| Extraction Recovery | >85% | >82% | >80% [9] |

- Stability: Prazepam and its metabolites demonstrate acceptable stability in plasma through three freeze-thaw cycles, at room temperature for 24 hours, and at -70°C for 30 days. Processed samples in reconstitution solution remain stable in the autosampler at 10°C for at least 24 hours [9].

Clinical Applications and Toxicological Interpretation

Pharmacokinetic Studies and Therapeutic Drug Monitoring

The validated GC/MS method with this compound as internal standard enables precise pharmacokinetic characterization of prazepam and its active metabolites. Following oral administration, prazepam is extensively metabolized to nordiazepam (desmethyldiazepam), which has an extended elimination half-life of 36-200 hours [1] [5]. This prolonged half-life contributes to the potential for drug accumulation with repeated dosing and necessitates careful therapeutic drug monitoring in certain patient populations. The active metabolite nordiazepam undergoes further hepatic conjugation to form oxazepam, which is then glucuronidated and excreted renally [1] [10].

Therapeutic drug monitoring of prazepam is particularly valuable in special populations including the elderly, patients with hepatic impairment, and those taking concomitant medications that may affect cytochrome P450 activity. The typical therapeutic range for nordiazepam (the primary active metabolite) is 100-1500 ng/mL, though considerable interindividual variability exists based on pharmacogenetic factors and drug interactions [1]. The implementation of robust GC/MS methods with deuterated internal standards allows clinicians to optimize dosing regimens and minimize adverse effects while maintaining therapeutic efficacy.

Clinical and Forensic Toxicology Applications

In clinical toxicology settings, the quantification of prazepam and its metabolites aids in the assessment of benzodiazepine exposure, evaluation of suspected overdose cases, and monitoring of compliance in prescribed regimens. The long half-life of nordiazepam makes it a valuable marker for detecting prazepam use even several days after ingestion [1] [5]. The method's LOQ of 5 ng/mL provides adequate sensitivity for detecting therapeutic concentrations and identifying long-term use patterns.

For forensic applications, the specific identification and quantification of prazepam and its metabolite pattern can help reconstruct dosing history and temporal relationships. The characteristic metabolic pathway (prazepam → nordiazepam → oxazepam) provides a distinctive fingerprint for differentiating prazepam use from other benzodiazepines [1] [10]. In cases of benzodiazepine withdrawal, the prolonged presence of nordiazepam may contribute to a delayed onset withdrawal syndrome, particularly following abrupt discontinuation after long-term use [1].

Table 4: Interpretation of Prazepam and Metabolite Concentrations in Clinical Toxicology

| Analytical Finding | Clinical Interpretation | Potential Implications |

|---|---|---|

| Nordiazepam > Oxazepam | Recent prazepam ingestion | Consistent with parent drug metabolism pattern [1] |

| Nordiazepam only detected | Remote prazepam ingestion (≥48 hours) | Long elimination half-life of nordiazepam [1] [5] |

| Elevated Oxazepam | Multiple benzodiazepine exposure | Oxazepam is common metabolite of multiple benzodiazepines [10] |

| Concentrations >1500 ng/mL | Potential toxicity | Increased risk of sedation, ataxia, cognitive impairment [1] |

| Prazepam detected | Recent ingestion (within 24 hours) | Short detection window for parent compound [1] |

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions

Ionization Suppression in ESI-MS: Matrix effects can significantly impact assay precision and accuracy in LC/ESI-MS methods. To mitigate this issue, ensure thorough sample clean-up through optimized solid-phase extraction protocols. The use of This compound as internal standard effectively corrects for moderate ionization suppression, but method performance should be validated through post-column infusion experiments and comparison of extracted samples versus neat standard responses [9].

Carryover Contamination: To minimize carryover between injections, implement thorough washing procedures for the autosampler needle and injection port. For LC/MS methods, include a strong wash solvent (e.g., 80:20 methanol:isopropanol) in the autosampler program and periodically flush the entire chromatographic system. For GC/MS applications, replace the liner and trim the column inlet regularly as part of preventive maintenance [9].

Degradation of this compound Standard: Deuterated internal standards can undergo hydrogen-deuterium exchange under certain conditions, potentially compromising quantification accuracy. Store this compound solutions at -20°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions monthly and monitor for evidence of degradation through comparison of response ratios with non-deuterated quality control materials [3] [6].

Quality Assurance and Regulatory Compliance

For laboratories operating in regulated environments, implementing comprehensive quality assurance protocols is essential for maintaining data integrity. This includes regular participation in proficiency testing programs, analysis of certified reference materials, and ongoing method performance verification. Documentation should encompass all aspects of the analytical process, from reference standard certificate of analysis to instrument maintenance logs and analyst qualifications.

The method validation parameters described herein align with FDA bioanalytical method validation guidelines and international standards for clinical and forensic toxicology applications [9]. Regular re-validation should be performed following significant changes to instrumentation, reagents, or sample processing protocols. For clinical applications, consider implementing additional safeguards such as batch-level quality controls at multiple concentrations and periodic verification of calibration standards against independent reference materials.

Conclusion

The application of This compound as an internal standard in GC/MS analysis represents a robust approach for the quantification of prazepam and its metabolites in clinical toxicology settings. The methodologies detailed in this document provide reliable analytical protocols that demonstrate excellent precision, accuracy, and sensitivity across therapeutically and toxicologically relevant concentration ranges. The comprehensive validation data supports the application of these methods in diverse scenarios including therapeutic drug monitoring, clinical intoxication assessment, and forensic investigations.

The long elimination half-life of prazepam's active metabolite nordiazepam necessitates sensitive analytical methods capable of detecting these compounds over extended timeframes following drug administration. The implementation of these GC/MS protocols with deuterated internal standards enables clinical and forensic laboratories to generate reliable data for patient care and medico-legal decision-making. Continued advancement in analytical technologies will further enhance the specificity and throughput of benzodiazepine analysis, but the fundamental principles of validated chromatography-mass spectrometry with isotope dilution will remain the gold standard for quantitative analysis in complex biological matrices.

References

- 1. - Wikipedia Prazepam [en.wikipedia.org]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online Prazepam [go.drugbank.com]

- 3. - Prazepam 100ug/mL methanol, ampule 1mL, certified reference... d 5 [sigmaaldrich.com]

- 4. Prazepam [webbook.nist.gov]

- 5. sciencedirect.com/topics/pharmacology- toxicology -and... [sciencedirect.com]

- 6. - PRAZEPAM | 152477-89-9 D 5 [chemicalbook.com]

- 7. - prazepam | CAS#:152477-89-9 | Chemsrc d 5 [chemsrc.com]

- 8. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. and Development of a liquid chromatographic/electrospray... validation [pubmed.ncbi.nlm.nih.gov]

- 10. Oxazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

isotope dilution method for prazepam quantification

Principles of Isotope Dilution for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement, recognized for its high accuracy and precision [1]. The method involves adding a known amount of an isotopically enriched analog of the analyte (the "spike") to the sample [2] [3].

Because the spike is chemically identical to the analyte, IDMS effectively corrects for losses that may occur during sample preparation, making it superior to methods relying on external calibration [4] [3]. For prazepam, the isotopically enriched spike could be a molecule where certain atoms (e.g., ¹³C, ¹⁵N, or ²H) replace the natural isotopes, creating a mass difference detectable by a mass spectrometer.

The following diagram illustrates the logical workflow and core principle of IDMS quantification:

Detailed Experimental Protocol

This protocol outlines the key steps for quantifying prazepam using IDMS, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the detection system.

1. Reagents and Materials

- Analyte: Prazepam certified reference standard.

- Isotopic Spike: ¹³C- or ²H-labeled prazepam, certified for isotopic enrichment and purity.

- Solvents: HPLC-grade methanol, acetonitrile, and formic acid.

- Biological Matrix: Appropriate matrix such as plasma, serum, or urine.

2. Preparation of Stock and Working Solutions

- Prepare separate stock solutions of natural prazepam and the isotopic spike in methanol.

- Accurately determine the concentration of the spike stock solution.

- Prepare a mixed working standard solution by combining known amounts of the natural and spike solutions.

3. Sample Preparation and Spiking

- Weigh/Aliquot: Precisely weigh a known amount of the homogenized sample (e.g., 1.0 g of plasma).

- Spike: Add a known amount (e.g., 100 µL) of the isotopic spike working solution to the sample.

- Equilibrate: Allow time for the spike and native analyte to equilibrate fully.

- Extraction: Perform protein precipitation or liquid-liquid extraction. A typical protein precipitation involves adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to recover the supernatant.

- Clean-up (optional): Further purify the extract using solid-phase extraction if necessary.

- Reconstitution: Evaporate the extract under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

4. Instrumental Analysis: LC-MS/MS Parameters The analysis uses an LC system coupled to a triple quadrupole mass spectrometer.

Chromatography:

- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

- Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

- Gradient: 20% B to 95% B over 8 minutes, hold for 2 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Probe Temperature: 350°C.

- Desolvation Gas Flow: 800 L/hr.

The following diagram details the mass spectrometry workflow for ratio measurement:

5. MRM Transitions for Prazepam and Isotopic Spike Monitor specific transitions for the natural and labeled prazepam.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Prazepam (Natural) | 325.1 | 271.1, 233.1 | 25, 30 |

| Prazepam (¹³C-Labeled) | 330.1 | 275.1, 237.1 | 25, 30 |

Data Analysis and Calculation

The concentration of prazepam in the original sample is calculated using the IDMS equation [2] [1]:

Formula:

n_A = n_B * [(R_B - R_AB) / (R_AB - R_A)] * [(1 + R_A) / (1 + R_B)]

Where:

| Variable | Description |

|---|---|

n_A |

Amount of natural prazepam in the sample ( moles). |

n_B |

Known amount of isotopic spike added ( moles). |

R_A |

Isotope ratio (e.g., Labeled/Natural) of the pure natural prazepam standard. |

R_B |

Isotope ratio of the pure isotopic spike. |

R_AB |

Measured isotope ratio in the sample-spike mixture. |

Key Steps:

- Measure Ratios: Determine

R_A,R_B, andR_ABfrom the mass chromatograms by integrating the peak areas of the monitored MRM transitions. - Apply Formula: Input the known values of

n_B,R_B, and the measured ratios into the equation to solve forn_A. - Calculate Concentration: Convert the amount

n_Ato a concentration (e.g., ng/g or ng/mL) using the initial sample weight or volume.

Critical Method Validation Parameters

Before applying the method, validate key performance parameters as per ICH guidelines.

| Parameter | Target Value & Description |

|---|---|

| Accuracy & Precision | Recovery: 85-115%; RSD < 15% (at LLOQ, RSD < 20%). Assessed by analyzing QC samples at multiple concentrations. |

| Calibration & Linearity | The IDMS calibration is inherently linear. Verify by analyzing spiked samples across the expected concentration range. Correlation coefficient (r²) > 0.99. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 with precision and accuracy within ±20%. For prazepam, this is typically in the low ng/mL range. |

| Selectivity | No significant interference from the matrix at the retention times of prazepam and its isotopic spike. |

| Stability | Evaluate benchtop, auto-sampler, and freeze-thaw stability of prazepam in the matrix. |

Application Notes

Advantages of IDMS for Prazepam Analysis: The primary advantage is its function as an internal standardisation method, correcting for analyte loss during sample preparation and matrix effects during ionization in the mass spectrometer, providing high metrological quality and traceability to SI units [2] [1] [3].

Optimizing the Sample-Spike Mixture: For lowest measurement uncertainty, the optimal blend of sample and spike occurs when the measured mixture ratio

R_ABis the geometric mean ofR_AandR_B(R_AB = √(R_A * R_B)) [2] [1]. Preliminary experiments are recommended to determine the spike amount that achieves this ratio near the target concentration.Considerations and Limitations: The main limitation is the cost and availability of a certified, isotopically enriched prazepam standard. Method development also requires expertise in mass spectrometry and careful optimization of chromatographic separation to ensure the spike and analyte co-elute for accurate ratio measurement [1].

Conclusion

While a published standard operating procedure for prazepam was not located, this document synthesizes a robust and detailed protocol based on the established principles of IDMS. This approach provides researchers with a framework for developing a highly accurate and precise quantification method for prazepam in complex matrices, suitable for demanding applications in clinical pharmacology, bioequivalence studies, and forensic toxicology.

References

- 1. An isotope mass spectrometry overview: tips and... dilution [pubs.rsc.org]

- 2. - Wikipedia Isotope dilution [en.wikipedia.org]

- 3. Standard Addition, Internal Standardization and Isotope Dilution [inorganicventures.com]

- 4. sciencedirect.com/topics/earth-and-planetary-sciences/ isotope - dilution [sciencedirect.com]

Prazepam & Prazepam-D5 Analysis Overview

Prazepam is a benzodiazepine prescribed for the short-term treatment of anxiety, and also possesses anticonvulsant, sedative, and skeletal muscle relaxant properties [1]. It is a prodrug, meaning its therapeutic effects are primarily due to its active metabolite, desmethyldiazepam (also known as nordazepam or desalklyprazepam) [2] [1].

Prazepam-D5, a deuterated internal standard, is essential for accurate quantification. Deuterium (D) is a heavy isotope of hydrogen, so this compound has five hydrogen atoms replaced by deuterium, increasing its molecular mass without significantly altering its chemical behavior. This makes it ideal for compensating for variability in sample preparation and instrument analysis [3].

The diagram below outlines the core experimental workflow for sample preparation and analysis.

Detailed LC/MS Analysis Protocol

This protocol provides a starting point for developing your own method.

Sample Preparation

- Aliquot 100 µL of serum or plasma calibrator, quality control, or patient sample into a microcentrifuge tube.

- Spike with 10 µL of the this compound internal standard solution (100 µg/mL in methanol, diluted as needed) [3].

- Add 300 µL of a precipitating solvent (e.g., cold methanol or acetonitrile) to each tube.

- Vortex vigorously for 1-2 minutes.

- Centrifuge at at least 14,000 x g for 10 minutes to pellet the precipitated proteins.

- Transfer the clear supernatant to an autosampler vial for LC/MS analysis.

Suggested LC/MS Conditions

These are typical conditions and require optimization.

| Parameter | Suggested Condition |

|---|---|

| LC System | UHPLC or HPLC |

| Column | C18, 2.1 x 50 mm, 1.7-1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Gradient | Start at 10% B, increase to 95% B over 3-5 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| MS System | Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Quantitation

The table below lists the target ions. You must experimentally determine the optimal collision energies for your instrument.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |

|---|---|---|---|

| Prazepam | 325.1 | To be determined | To be determined |

| Desmethyldiazepam | 271.1 | To be determined | To be determined |

| This compound (IS) | 330.1 | To be determined | To be determined |

Method Validation Parameters

Following ICH Q2(R2) guidelines [4], your method should be validated. The table below summarizes key parameters to evaluate.

| Validation Parameter | Assessment Procedure & Target Criteria |

|---|---|

| Selectivity/Specificity | No significant interference at the retention times of the analytes and IS in blank matrix samples from at least 6 different sources. |

| Linearity & Range | Calibration curves with at least 6 concentration levels, analyzed in duplicate. A correlation coefficient (r) of >0.99 is typically targeted. |

| Accuracy | Measured by recovery of QC samples at Low, Medium, and High concentrations. Results should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | Intra-day: Repeat analysis of QC samples (n≥5) in a single run. Inter-day: Analysis of QC samples over at least 3 different days. %RSD should be ≤15% (≤20% at LLOQ). | | Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with an accuracy and precision within ±20%. Signal-to-noise ratio should be >10. | | Matrix Effect | Evaluate by comparing the analyte response in post-extracted matrix from different sources to the response in pure solvent. %CV should be ≤15%. | | Stability | Evaluate analyte stability in matrix after short-term (bench-top), long-term (frozen), and post-preparation (in autosampler) storage. |

Key Considerations for Researchers

- Primary Analyte: Remember that after administration of prazepam to humans, N-descyclopropylmethylprazepam (desmethyldiazepam) is the only major drug-related compound found in plasma; the parent drug, prazepam, is often not detected [5]. Your method should be optimized for this metabolite.

- Metabolite Profile: Desmethyldiazepam is further metabolized to oxazepam [1]. Depending on your study's goals, you may need to include this and other metabolites in your analytical panel.

- Internal Standard Role: this compound corrects for losses during sample preparation and ion suppression/enhancement during MS analysis. A stable isotope-labeled standard for desmethyldiazepam would be ideal but this compound is a structurally analogous surrogate.

References

- 1. - Wikipedia Prazepam [en.wikipedia.org]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. - Prazepam 100ug/mL methanol, ampule 1mL, certified reference... d 5 [sigmaaldrich.com]

- 4. 2(R2) ICH of Q procedures - Scientific guideline Validation analytical [ema.europa.eu]

- 5. of N-descyclopropylmethylprazepam in whole-blood... Concentrations [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Prazepam-D5 in Dilute-and-Shoot LC-MS Analysis of Benzodiazepines

Introduction to Prazepam-D5 as Internal Standard

This compound is a deuterium-labeled analog of prazepam specifically designed for use as an internal standard in the quantitative analysis of benzodiazepines and their metabolites. This stable isotope-labeled compound features five deuterium atoms on the phenyl ring, which provides nearly identical chemical properties to the native compound while being easily distinguishable by mass spectrometry. This compound is particularly valuable in clinical toxicology, forensic analysis, and pharmacological research where precise quantification of benzodiazepines is required. The compound is typically supplied as a certified reference material at a concentration of 100 μg/mL in methanol, ensuring accuracy and traceability in analytical measurements [1].

The use of this compound as an internal standard follows the stable isotope dilution assay (SIDA) principle, which corrects for analyte loss during sample preparation, matrix effects in ionization, and instrument variability. This approach is especially important in "dilute-and-shoot" methods where minimal sample cleanup is performed, and ion suppression/enhancement effects can significantly impact quantification accuracy. This compound is suitable for monitoring a wide range of benzodiazepines including nordiazepam, oxazepam, temazepam, and other structurally similar compounds that share common metabolic pathways [2].

Chemical Properties and Handling Specifications

This compound possesses specific chemical characteristics that make it ideal for analytical applications. With a molecular formula of C₁₉H₁₂ClD₅N₂O and a molecular weight of 329.83 g/mol, the compound maintains high isotopic purity (typically ≥98%) sufficient for most analytical applications. The deuterium atoms are positioned at the 2',3',4',5',6' positions of the phenyl ring, providing sufficient mass shift (+5 Da) for distinct detection without altering chromatographic behavior significantly [3].

Table 1: Chemical and Physical Properties of this compound

| Property | Specification | Relevance to Analysis |

|---|---|---|

| CAS Number | 152477-89-9 | Unique identifier for chemical tracking |

| Molecular Formula | C₁₉H₁₂ClD₅N₂O | Determines mass spectral characteristics |

| Storage Temperature | -20°C | Preserves stability and prevents degradation |

| Flash Point | 9.7°C (closed cup) | Important for safe handling of methanol solution |

| Solubility | Soluble in DMSO, ethyl acetate, methanol | Compatibility with various dilution solvents |

| Solution Concentration | 100 μg/mL in methanol | Ready-to-use format eliminates weighing errors |

Handling and Storage Requirements: this compound solutions require storage at -20°C to maintain long-term stability. The methanol solvent has a flash point of 9.7°C, requiring appropriate safety precautions against fire hazards. The compound is classified with GHS hazard statements H225, H301+H311+H331, and H370, indicating it is highly flammable, toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs [1] [3]. Appropriate personal protective equipment including gloves and safety glasses should be worn when handling, and all procedures should be conducted in a well-ventilated area or fume hood.

Principles of Dilute-and-Shoot LC-MS Methods

The dilute-and-shoot approach represents a streamlined sample preparation technique where biological samples are simply diluted with an appropriate solvent and injected directly into the LC-MS system without extensive cleanup. This methodology offers significant advantages in high-throughput environments where analysis time and efficiency are critical. The technique minimizes sample manipulation, reduces analyte loss, and decreases laboratory labor requirements. However, this approach also presents challenges, primarily in the form of matrix effects that can cause ion suppression or enhancement during the ionization process [4].

The fundamental principle behind successful dilute-and-shoot methods involves optimizing dilution factors to balance matrix effect reduction with maintaining adequate sensitivity. As demonstrated in multi-analyte methods covering 295 bacterial and fungal metabolites, the extent of matrix effects is strongly dependent on the analyte/matrix combination [5]. In comprehensive validation studies, the percentage of analytes matching the acceptable recovery range of 70-120% varied from 21% in challenging matrices like green pepper to 74% in high-water content matrices like apple puree at the highest spiking level [5]. These findings highlight the importance of method validation across different matrix types, even when using internal standards like this compound to correct for these effects.

The success of dilute-and-shoot methodologies relies heavily on the robustness of modern LC-MS/MS instrumentation which can tolerate complex matrices while maintaining sensitivity and reproducibility. Advances in chromatographic separation, mass resolution, and ionization efficiency have made these approaches increasingly viable for quantitative analysis in complex biological matrices. When properly optimized, dilute-and-shoot methods can provide accuracy and precision comparable to more extensive sample preparation approaches while offering significant improvements in analytical efficiency [4].

Experimental Protocols

Sample Preparation Workflow

The sample preparation protocol for this compound in dilute-and-shoot analysis involves several critical steps to ensure accurate and reproducible results:

Internal Standard Spiking: Add appropriate volume of this compound working solution (typically 10-50 μL of 100 μg/mL stock) to 100-500 μL of biological sample (urine, plasma, serum) to achieve a final concentration of 100-500 ng/mL internal standard. Vortex mix thoroughly for 30 seconds [1] [2].

Dilution Step: Add appropriate volume of dilution solvent (typically methanol:water 50:50, acetonitrile, or acidified water) to achieve predetermined dilution factor. For urine samples, dilution factors of 1:5 to 1:10 are commonly used, while for serum or plasma, dilution factors of 1:2 to 1:5 may be sufficient depending on sensitivity requirements [2].

Protein Precipitation: For serum, plasma, or whole blood samples, add three volumes of cold acetonitrile or methanol to one volume of sample after internal standard addition. Vortex mix for 60 seconds, then centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins [2].

Filtration (Optional): Transfer supernatant to a clean tube and pass through a 0.2 μm or 0.45 μm syringe filter to remove particulate matter that could clog chromatographic systems.

Transfer to Vial: Transfer cleared extract to an appropriate autosampler vial for LC-MS/MS analysis.

Table 2: Recommended Sample Preparation Conditions by Matrix Type

| Matrix | Recommended Dilution Factor | Optimal Internal Standard Concentration | Additional Processing Steps |

|---|---|---|---|

| Urine | 1:5 to 1:10 | 250 ng/mL | Vortex mixing, centrifugation optional |

| Serum/Plasma | 1:2 to 1:5 | 500 ng/mL | Protein precipitation required |

| Whole Blood | 1:2 to 1:3 | 500 ng/mL | Protein precipitation, filtration recommended |

| Hair Extracts | 1:10 to 1:20 | 100 ng/mL | May require concentration prior to dilution |

LC-MS/MS Instrumental Parameters

Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8-2.7 μm particle size)

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

- Gradient Program: 5% B to 95% B over 8-10 minutes

- Flow Rate: 0.3-0.4 mL/min

- Column Temperature: 35-40°C

- Injection Volume: 5-20 μL (partial loop or full loop injection)

Mass Spectrometry Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive mode

- Source Temperature: 300-350°C

- Ion Spray Voltage: 4500-5500 V

- Curtain Gas: 25-35 psi

- Collision Gas: Medium to high (4-8 arbitrary units)

- Nebulizer Gas (GS1): 40-60 psi

- Heater Gas (GS2): 50-70 psi

MS/MS Transitions for this compound:

- Quantifier Transition: m/z 330.1 → 285.1 (collision energy: 35 eV)

- Qualifier Transition: m/z 330.1 → 233.1 (collision energy: 40 eV)

- Dwell Time: 50-100 ms per transition

Calibration Standards and Quality Control

Prepare calibration standards spanning the expected concentration range in the biological matrix of interest (typically 1-1000 ng/mL for most benzodiazepines). Use blank matrix free of the analytes of interest and prepare at least six concentration levels plus a blank and zero sample (blank with internal standard). Quality control samples should include at least three concentration levels (low, medium, high) prepared independently from the calibration standards.

Method Validation Data

Validation of analytical methods using this compound should follow established guidelines such as those described in the SANCO document No. 12495/2011 [5]. Key validation parameters include:

Linearity and Range: The method should demonstrate linearity across the expected concentration range with a correlation coefficient (r²) of ≥0.99. The use of this compound as internal standard typically improves linearity by correcting for injection variability and matrix effects.

Accuracy and Precision: Method accuracy should be within ±15% of the theoretical value for all quality control levels, with precision not exceeding 15% relative standard deviation (RSD). In validation studies of multi-analyte methods, repeatability has been shown to be acceptable (RSD≤20) for 97% of analytes in simpler matrices like apple puree, and for 89% in challenging matrices like green pepper [5].

Matrix Effects: Quantify matrix effects by comparing the analyte response in post-extraction spiked samples to neat solutions at equivalent concentrations. Signal suppression or enhancement should be consistent across different matrix lots, with RSD ≤15%. Studies have shown that matrix effects can vary significantly by matrix type, with the lowest matrix effects observed in high-water content matrices (59% of analytes unaffected) and the highest in complex matrices like green pepper (only 10% of analytes unaffected) [5].

Table 3: Typical Validation Parameters for this compound in Dilute-and-Shoot Applications

| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |

|---|---|---|

| Linearity | r² ≥ 0.99 | r² = 0.995-0.999 |

| Accuracy | 85-115% | 92-105% |

| Precision (RSD) | ≤15% | 3-8% |

| Matrix Effect | RSD ≤15% | 5-12% |

| Recovery | Consistent and reproducible | 85-110% |

| LOD | Signal-to-noise ≥3:1 | 0.1-1 ng/mL |

| LOQ | Signal-to-noise ≥10:1 | 0.5-5 ng/mL |

Limit of Detection and Quantification: The limit of detection (LOD) should be established at a signal-to-noise ratio of 3:1, while the limit of quantification (LOQ) should be at a signal-to-noise ratio of 10:1 [6] [7]. Using 50-200 μL of biological material, concentrations of prazepam and metabolites of 5 ng/g(mL) can be determined with signal-to-noise ratios greater than 10. With 1 mL samples, the same signal-to-noise ratios can be obtained with 1 ng/mL concentrations [6].

Applications in Biomedical Analysis

The application of this compound in dilute-and-shoot LC-MS methods spans multiple areas of biomedical analysis:

Clinical Toxicology and Therapeutic Drug Monitoring: this compound is used for quantitation of prazepam levels in urine, serum, or plasma by LC-MS or GC-MS for clinical toxicology and therapeutic drug monitoring [1]. The internal standard corrects for variability in sample extraction and matrix effects, providing accurate quantification of parent drug and metabolites including nordiazepam and oxazepam. This application is particularly important in emergency toxicology where rapid turnaround times are critical for patient management.

Forensic Analysis: In forensic toxicology, this compound is employed for the determination of benzodiazepines in various biological specimens including whole blood, hair, and alternative matrices. The dilute-and-shoot approach enables high-throughput screening of case samples with minimal sample preparation. Hair analysis for benzodiazepines presents particular challenges due to low concentrations, making robust internal standardization essential for accurate quantification [2].

Metabolism and Pharmacokinetic Studies: this compound has been applied in studies investigating the diaplacental transfer of prazepam and its major metabolite desmethyldiazepam in early human pregnancy. The method has also been used to study prazepam metabolism in human fetal liver and cell cultures, demonstrating its utility in fundamental pharmacological research [6].

Troubleshooting and Technical Notes

Poor Chromatographic Performance: If peak shape deteriorates or retention times shift significantly, check for column contamination from matrix components. Implement guard columns or more frequent column cleaning procedures. Consider increasing the initial organic solvent percentage in the gradient or adjusting the dilution factor to reduce matrix load.

Signal Suppression/Enhancement: When significant matrix effects are observed, increase the dilution factor or optimize the sample solvent composition to better match the initial mobile phase conditions. Alternative sample preparation approaches such as microscale liquid-liquid extraction may be necessary for challenging matrices.

Internal Standard Response Variability: If this compound shows inconsistent response, verify the stability of the stock solution and check for evaporation in stored samples. Ensure the internal standard is added at the beginning of the sample preparation process to correct for all procedural losses.

Sensitivity Issues: For sensitivity inadequate to reach required LOQ, consider increasing injection volume (while monitoring matrix effects), optimizing MS/MS transitions and collision energies, or using a smaller volume but more concentrated sample extract.

Conclusion

This compound represents a valuable tool for the accurate quantification of benzodiazepines in biological matrices using dilute-and-shoot LC-MS methods. When properly implemented, this internal standard corrects for sample preparation and analysis variability, enabling robust and high-throughput analysis in clinical, forensic, and research settings. The protocols outlined in this document provide a foundation for method development and validation that can be adapted to specific application requirements and matrix considerations.

References

- 1. - Prazepam 100ug/mL methanol, ampule 1mL, certified reference... d 5 [sigmaaldrich.com]

- 2. sciencedirect.com/topics/nursing-and-health-professions/ prazepam [sciencedirect.com]

- 3. - PRAZEPAM | 152477-89-9 D 5 [chemicalbook.com]

- 4. Multi-Toxin Determination in Food: The Power of “ Dilute ”... and Shoot [spectroscopyonline.com]

- 5. and validation of a quantitative liquid... Optimization [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of prazepam and its metabolites by electron... [pubmed.ncbi.nlm.nih.gov]

- 7. - Signal - to - Wikipedia noise ratio [en.wikipedia.org]

Prazepam-D5 forensic analysis benzodiazepines

Prazepam-D5 in Forensic Analysis

This compound is a deuterated internal standard crucial for the accurate quantification of benzodiazepines and their metabolites in biological samples. Its nearly identical chemical structure to its non-deuterated analog ensures it behaves almost the same through all analytical steps, while its different mass allows for clear distinction by the mass spectrometer. This corrects for variations in sample preparation and instrument analysis, improving the accuracy, precision, and reliability of results in clinical toxicology, forensic analysis, and urine drug testing [1].

Chemical & Physical Properties of this compound

The table below summarizes the key properties of the this compound certified reference material.

| Property | Specification |

|---|---|

| Molecular Formula | C19H12D5ClN2O [1] |

| CAS Number | Information not available in search results |

| Concentration | 100 µg/mL [1] |

| Solvent | Methanol [1] |

| Packaging | Ampule of 1 mL [1] |

| Suitability | Gas Chromatography (GC) & Liquid Chromatography (LC) [1] |

| Storage | -20°C [1] |

| Quality | Certified Reference Material (Cerilliant) [1] |

Analytical Protocols

Here are detailed standard operating procedures (SOPs) for incorporating this compound into your analytical workflows.

Protocol 1: Sample Preparation for Hair Analysis via GC-NCI-MS

This protocol is adapted from a peer-reviewed method for screening forensically relevant benzodiazepines in human hair [2].

Sample Decontamination & Preparation:

- Wash the hair sample (approximately 50 mg) with methylene chloride to remove external contaminants.

- Pulverize the decontaminated hair sample into a fine powder using a ball mill.

Internal Standard Addition:

Incubation & Extraction:

- Incubate the sample in Soerensen buffer (pH 7.6) to extract the analytes.

- Perform a liquid-liquid extraction using a mixture of diethyl ether and chloroform (80:20, v/v).

Derivatization:

- Dry the organic layer under a gentle stream of nitrogen.

- Reconstitute the residue and derivative using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) plus 1% trimethylchlorosilane (TMCS) to enhance volatility and detection for GC-MS [2].

Instrumental Analysis (GC-NCI-MS):

- Chromatography: Use gas chromatography with a suitable capillary column to separate the compounds.

- Ionization: Employ Negative Chemical Ionization (NCI) for high sensitivity.

- Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for specific and sensitive detection of the target ions for this compound and the analytes of interest [2].

Protocol 2: Quantification in Plasma via LC-ESI-MS

This protocol is based on a validated method for the quantitation of prazepam and its metabolites in human plasma [3].

Internal Standard Addition:

Sample Pretreatment (Solid-Phase Extraction):

- Use Oasis HLB cartridges (or equivalent) for the extraction.

- Condition the cartridge with methanol and water.

- Load the plasma sample.

- Wash with water or a mild buffer to remove impurities.

- Elute the analytes and the internal standard with a strong organic solvent like acetonitrile or methanol [3].

Instrumental Analysis (LC-ESI-MS):

- Chromatography: Perform isocratic or gradient elution on a reversed-phase C18 column (e.g., XTerra MS C18, 150 x 3.0 mm, 5 µm).

- Ionization: Use an Electrospray Ionization (ESI) interface, typically in positive mode.

- Detection & Quantitation: Operate the single-quadrupole MS in Selected Ion Monitoring (SIM) mode. Use Diazepam or another suitable compound as an additional internal standard if needed. The calibration curve is constructed using the ratio of the analyte peak area to the this compound peak area [3].

Method Validation Data

The table below summarizes key validation parameters from the cited literature to guide your own method development.

| Parameter | Hair Analysis (GC-NCI-MS) [2] | Plasma Analysis (LC-ESI-MS) [3] |

|---|---|---|

| Sample Type | Human Hair | Human Plasma |

| Analytes | Nordiazepam, Oxazepam, Flunitrazepam, etc. | Prazepam, Nordiazepam, Oxazepam |

| Limit of Quantitation (LOQ) | Not specified | 5 ng/mL for all compounds |

| Limit of Detection (LOD) | 1 to 20 pg/mg | Not specified |

| Linear Range | Not specified in abstract | 5.0 - 1000 ng/mL |

| Precision (CV) | 7.4% to 25.4% | Intra-assay ≤ 9.1%; Inter-assay ≤ 6.0% |

| Accuracy (Relative Error) | Not specified in abstract | < 4.6% |

| Extraction Recovery | 47.6% to 90.0% | Not specified in abstract |

Workflow Visualization

The following diagram illustrates the logical workflow for sample preparation and analysis, integrating the two protocols described above.

Figure 1: Analytical workflow for benzodiazepine testing using this compound.

Metabolic Pathway Context

Prazepam is a prodrug, meaning it is metabolized in the body to active compounds. Understanding this pathway is essential for interpreting analytical results, as you may detect the parent drug or its metabolites. The following diagram outlines its primary metabolic fate.

Figure 2: Primary metabolic pathway of prazepam in humans.

Key Considerations for Analysis

When implementing these protocols, please consider the following:

- Choice of Internal Standard: this compound is an excellent internal standard for analyzing prazepam itself and other structurally similar benzodiazepines like nordiazepam and oxazepam due to its similar chemical properties and extraction efficiency [2] [3].

- Sensitivity Requirements: The required sensitivity (LOD and LOQ) varies by application. Hair analysis often demands very low detection limits (pg/mg), while plasma analysis typically operates in the ng/mL range [2] [3].

- Quality Control: Always include quality control samples (blanks, calibrators, and positive controls) in each batch to ensure the validity of your results.

References

Application Note: Quantitative Analysis of Prazepam in Human Plasma by LC-MS/MS with Deuterated Internal Standard

1. Introduction Benzodiazepines, including prazepam, are widely prescribed for anxiety and sleep disorders but are also frequently encountered in cases of misuse and postmortem analysis [1]. Prazepam is a prodrug, with its primary active metabolite being desmethyldiazepam (also known as nordazepam), which is responsible for most of its therapeutic effects [2] [3]. The analysis of benzodiazepines in biological samples is crucial for therapeutic drug monitoring and forensic investigations. This application note describes a robust, sensitive, and rapid LC-MS/MS method for the quantification of prazepam and other benzodiazepines in human plasma using a simple protein precipitation extraction and a deuterated internal standard (IS) [1].

2. Experimental Protocol

2.1. Materials and Reagents

- Analytes: Prazepam and other benzodiazepines (e.g., nordiazepam, oxazepam).

- Internal Standard: Deuterated prazepam (prazepam-d5) is recommended as the IS for optimal accuracy [4] [1].

- Solvents: HPLC-grade acetonitrile, methanol, and ammonium acetate.

- Biological Matrix: Drug-free human plasma.

2.2. Sample Preparation (Protein Precipitation)

- Pipette 25 µL of plasma into a microcentrifuge tube [1].

- Add a known volume (e.g., 25 µL) of the working internal standard solution (this compound) [1] [5].

- Add 200 µL of acetonitrile to precipitate plasma proteins [1].

- Vortex mix vigorously for 1 minute.

- Centrifuge at approximately 10,000 × g for 5 minutes.

- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis [1].

2.3. Instrumental Conditions (LC-MS/MS)

LC System: Waters Alliance 2690 (or equivalent UHPLC system) [1].

Column: Conventional Phenyl Column (2.1 x 150 mm, 5 µm) [1].

Mobile Phase:

Flow Rate: 0.25 mL/min [1].

Injection Volume: 10 µL [1].

Gradient:

- 0-2 min: 100% A

- 2-15 min: Linear gradient to 100% B

- 15-20 min: Hold at 100% B

- 20-21 min: Return to 100% A

- 21-25 min: Re-equilibrate with 100% A [1].

MS System: Triple quadrupole mass spectrometer (e.g., Quattro Ultima) with Electrospray Ionization (ESI) in positive ion mode [1].

Capillary Voltage: 3 kV [1].

Source Temperature: 120°C.

Desolvation Temperature: 350°C.

Collision Gas: Argon at 2.5 x 10⁻³ mbar [1].

Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor ion > product ion transitions for prazepam, its key metabolites, and the internal standard are summarized in Table 1 below.

The following workflow diagram summarizes the entire analytical procedure:

3. Results and Method Validation

3.1. MRM Transitions and MS Parameters The table below outlines the optimized MRM transitions and cone voltages for prazepam, its major metabolites, and the internal standard. The most abundant transition is used for quantification (Quantifier), and a second transition is used for confirmation (Qualifier).

- Table 1: Optimized MRM Parameters for Prazepam, Metabolites, and Internal Standard [1]

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| Prazepam | 325.0 | 271.1 | 140.0 | 30 | 20 |

| Nordiazepam | 271.0 | 140.0 | 208.0 | 35 | 25 |

| Oxazepam | 287.0 | 241.0 | 104.0 | 30 | 15 |

| 3-Hydroxyprazepam | 341.0 | 283.1 | 177.1 | 30 | 18 |

| This compound (IS) | 330.0 | 276.1 | 145.0 | 30 | 20 |

3.2. Analytical Figures of Merit The method was rigorously validated using a series of calibrators prepared in drug-free plasma.

- Table 2: Analytical Performance Data [1]

| Parameter | Result |

|---|---|

| Linear Range | 1 - 800 µg/L |

| Coefficient of Determination (R²) | > 0.99 |

| Limit of Detection (LOD) | ≤ 0.2 µg/L |

| Limit of Quantification (LOQ) | ≤ 1 µg/L |

| Precision (CV%) at 2, 40, 200 µg/L | < 15% |

3.3. Selectivity and Carryover The method demonstrated excellent selectivity with no interference from the plasma matrix at the retention times of the analytes or the internal standard. A blank plasma sample injected after the highest calibrator showed no significant carryover [1].

4. Application to Alternative Specimens: Insect Larvae This LC-MS/MS method has been successfully applied to more complex matrices. In forensic toxicology, it has been used to detect and quantify benzodiazepines like nordiazepam in Calliphora vicina larvae reared on spiked foodstuff. The sensitivity was sufficient to detect nordiazepam and its metabolite oxazepam in single larvae, whereas previous techniques like GC-MS or RIA required pooled samples of up to 20 larvae [1].

5. Discussion

5.1. Prazepam Metabolism and Relevance to Analysis Prazepam is a prodrug that undergoes extensive hepatic metabolism. Its primary metabolic pathway involves N-dealkylation to form the active metabolite desmethyldiazepam (nordiazepam), which is further metabolized to oxazepam [2] [6]. Another significant metabolite is 3-hydroxyprazepam [6]. Therefore, a comprehensive analytical method should monitor not only the parent drug but also these major metabolites to fully understand the pharmacokinetic profile or exposure in a clinical or forensic context. The metabolic pathway is illustrated below:

5.2. Advantages of the Described Method

- High Sensitivity: Achieves LODs as low as 0.2 µg/L using only 25 µL of plasma [1].

- High Throughput: A simple protein precipitation step and a total run time of 25 minutes enable rapid analysis [1].

- Specificity: The use of MRM with deuterated IS ensures high selectivity and accurate quantification, minimizing matrix effects [1].

- Versatility: The method can be adapted for the analysis of multiple benzodiazepines simultaneously and applied to complex matrices like insect larvae [1].

6. Conclusion The developed LC-MS/MS method is robust, sensitive, and efficient for the quantification of prazepam and its metabolites in human plasma. The use of a deuterated internal standard, this compound, ensures high precision and accuracy. This protocol is suitable for applications in clinical pharmacology and forensic toxicology.

References

- 1. Development of A Rapid and Sensitive Method for the Quantification of Benzodiazepines in Plasma and Larvae by LC-MS/MS | Waters [waters.com]

- 2. - Wikipedia Prazepam [en.wikipedia.org]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online Prazepam [go.drugbank.com]

- 4. I-8. mass spectra of prazepam and its deuterated analogs [academia.edu]

- 5. Prazepam - Knowledge and References | Taylor & Francis [taylorandfrancis.com]

- 6. analysis of Quantitative and its metabolites by electron... prazepam [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Prazepam-D5 Internal Standard in Urine Drug Testing

Introduction to Prazepam-D5 as Internal Standard

This compound is a deuterated stable isotope analog of prazepam, a benzodiazepine prescribed for managing anxiety disorders. This compound serves as a crucial internal standard in quantitative bioanalysis for several key reasons. The incorporation of five deuterium atoms ( [1]) at specific molecular positions creates a distinct mass difference that enables clear separation from the non-deuterated analyte during mass spectrometric analysis while maintaining nearly identical chemical properties. This structural similarity ensures that this compound experiences virtually the same extraction recovery, chromatographic behavior, and ionization efficiency as the target analytes, providing superior correction for analytical variability compared to structural analogs.